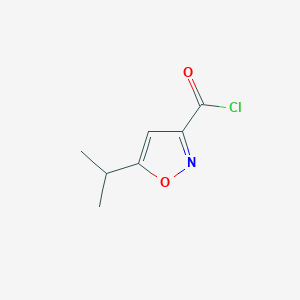

5-Isopropylisoxazole-3-carbonyl chloride

Descripción

Contextualization within the Class of Heterocyclic Acyl Halides

To understand 5-Isopropylisoxazole-3-carbonyl chloride, one must first recognize its classification as a heterocyclic acyl halide. Acyl halides, also known as acid halides, are compounds derived from oxoacids where a hydroxyl (-OH) group is replaced by a halide, such as chloride. wikipedia.org They contain the functional group -C(=O)X, which consists of a carbonyl group (C=O) bonded to a halogen atom. wikipedia.org Acyl chlorides are the most common type. wikipedia.org These compounds are known for their high reactivity, serving as intermediates in the synthesis of other organic compounds. wikipedia.org

The "heterocyclic" designation refers to the isoxazole (B147169) ring in its structure. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. mdpi.com In this case, the isoxazole ring contains carbon, nitrogen, and oxygen. ipinnovative.comijpca.org Therefore, this compound is an acyl chloride where the carbonyl group is attached to a heterocyclic ring system, making it a heterocyclic acyl halide. This structure combines the reactivity of the acyl chloride with the specific chemical and physical properties imparted by the isoxazole ring.

Importance of Isoxazole Ring Systems in Organic Synthesis

The isoxazole ring is a five-membered aromatic heterocycle that is of immense importance in organic and medicinal chemistry. researchgate.netnih.gov Isoxazole derivatives are found in numerous synthetic drugs and bioactive natural products. mdpi.com The stability of the isoxazole ring system allows for various chemical manipulations of its substituents, while a key feature is the relatively weak nitrogen-oxygen bond. researchgate.net

This N-O bond can be cleaved under specific conditions, such as reduction or in the presence of a base. researchgate.net This ring-opening capability makes isoxazoles highly versatile synthetic tools, as they can be considered "masked" forms of other difunctional compounds like 1,3-dicarbonyls, enaminoketones, or γ-amino alcohols. researchgate.net This unique reactivity allows chemists to build complex, functionally diverse molecules. researchgate.net

Furthermore, the isoxazole moiety itself is a well-established pharmacophore, a structural feature responsible for a drug's biological activity. researchgate.net Compounds containing the isoxazole ring have demonstrated a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities. ipinnovative.comijpca.orgnih.gov This broad biological activity makes the isoxazole scaffold a frequent target in drug discovery and development. nih.gov

Significance as a Versatile Synthetic Intermediate and Building Block

This compound serves as a quintessential example of a versatile synthetic intermediate and building block. cymitquimica.com Its utility stems directly from the combination of the reactive carbonyl chloride group and the stable, biologically relevant isoxazole core. cymitquimica.com

The high reactivity of the carbonyl chloride functional group makes it an excellent electrophile for acylation reactions. ontosight.aiclockss.org It readily reacts with a wide range of nucleophiles, such as amines to form amides and alcohols to form esters. cymitquimica.comontosight.ai This reactivity is fundamental to its role as an intermediate, allowing for the straightforward introduction of the 5-isopropylisoxazole moiety into larger, more complex molecules.

As a building block, it provides a pre-formed, functionalized heterocyclic system. Chemists can utilize this compound to construct target molecules that benefit from the established physicochemical and biological properties of the isoxazole ring. ipinnovative.com Its application is prominent in the synthesis of pharmaceuticals and agrochemicals, where the final products may exhibit herbicidal, insecticidal, or various therapeutic properties. researchgate.netontosight.ai The strategic incorporation of this building block can lead to the development of novel compounds with enhanced potency and improved characteristics. ijpca.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-propan-2-yl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPWGHHYNHDGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649354 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-56-5 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 5 Isopropylisoxazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

As an acyl chloride, 5-isopropylisoxazole-3-carbonyl chloride is highly susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, leading to the elimination of the chloride ion, which is an excellent leaving group.

A significant body of research indicates that the reactions of this compound and its analogs are often preceded by a metal-catalyzed isomerization. Specifically, 5-chloroisoxazoles can be isomerized into 2H-azirine-2-carbonyl chlorides using an iron(II) catalyst. nih.govnih.govfigshare.com This highly strained azirine intermediate is then readily attacked by nucleophiles. nih.govbeilstein-journals.org The subsequent sections primarily discuss the nucleophilic acyl substitution reactions of this in situ generated 2H-azirine-2-carbonyl chloride intermediate.

The reaction of this compound's isomeric form, 2H-azirine-2-carbonyl chloride, with nitrogen nucleophiles such as primary and secondary amines provides a direct route to 2H-azirine-2-carboxamides. nih.gov The mechanism follows the standard nucleophilic acyl substitution pattern where the amine attacks the carbonyl carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Research has shown that the choice and stoichiometry of the base are critical for achieving high yields. While various bases can be used, ortho-substituted pyridines like 2-picoline and 2,6-lutidine have been found to be particularly effective. nih.govbohrium.com These sterically hindered bases efficiently trap HCl without competing with the primary amine as a nucleophile. nih.gov Using an excess of the reacting amine can lead to the destruction of the sensitive azirine ring, resulting in a complex mixture of products and lower yields. nih.govorganic-chemistry.org

Several pathways can operate simultaneously in the formation of amides:

Direct reaction of the acyl chloride with the amine. nih.gov

A pathway mediated by a pyridine base. nih.gov

Reaction of the amine with an anhydride intermediate, which can form if traces of water are present. nih.gov

The scope of this reaction is broad, accommodating various cyclic, primary, and secondary amines to produce the corresponding amides in moderate to high yields. nih.gov

Table 1: Synthesis of 2H-Azirine-2-Carboxamides from 2H-Azirine-2-Carbonyl Chloride and Various Amines

| Amine Nucleophile | Base | Yield (%) |

|---|---|---|

| Morpholine | 2-Picoline | 90 |

| Piperidine | 2-Picoline | 85 |

| Diethylamine | 2-Picoline | 60 |

| Aniline | 2-Picoline | 82 |

| Benzylamine | 2-Picoline | 88 |

| tert-Butyl amine | 2-Picoline | 91 |

Data sourced from a study on 3-phenyl-2H-azirine-2-carbonyl chloride, a structural analog, demonstrating the general applicability of the method. nih.gov

Oxygen nucleophiles, such as alcohols and phenols, react with the 2H-azirine-2-carbonyl chloride intermediate to yield corresponding esters. nih.gov The mechanism is an alcoholysis reaction, a type of nucleophilic acyl substitution. libretexts.org The reaction involves the attack of the alcohol's oxygen on the carbonyl carbon, followed by the elimination of a chloride ion. libretexts.org To drive the reaction to completion, a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) is often added to scavenge the generated HCl. nih.gov

This method is effective for a range of O-nucleophiles, including substituted phenols and various alcohols, providing esters in high yields. nih.gov

Table 2: Synthesis of 2H-Azirine-2-Carboxylic Esters

| Oxygen Nucleophile | Base | Yield (%) |

|---|---|---|

| Phenol | DMAP | 85 |

| Methyl 2-(2-hydroxyphenyl)acetate | DMAP | 92 |

| Propargyl alcohol | DMAP | 77 |

| Benzyl alcohol | DMAP | 88 |

Data sourced from a study on 3-phenyl-2H-azirine-2-carbonyl chloride. nih.gov

In the absence of a primary nucleophile but in the presence of a pyridine base and trace amounts of water, the acyl chloride can form a symmetric anhydride. nih.gov This suggests that water can act as a nucleophile to first form a carboxylic acid, which is then attacked by another molecule of the acyl chloride to produce the anhydride. nih.gov

Thioesters can be synthesized through the reaction of the 2H-azirine-2-carbonyl chloride intermediate with sulfur nucleophiles, such as thiols. nih.gov Thiols are potent nucleophiles, and their reaction with acyl chlorides is typically rapid. rsc.org The mechanism is analogous to that with oxygen and nitrogen nucleophiles, involving the attack of the sulfur atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent expulsion of the chloride ion. The reaction is generally performed in the presence of a base like DMAP to trap HCl. Various thiols, including thiophenol and cyclopentanethiol, have been successfully used to generate the corresponding S-thioesters in good yields. nih.gov

While acyl chlorides are well-known to react with carbon nucleophiles like Grignard reagents and organocuprates, specific studies detailing the reaction of this compound or its 2H-azirine isomer with these reagents are not extensively documented in the reviewed literature.

Based on general reactivity principles, the reaction with a Grignard reagent would be expected to proceed via nucleophilic acyl substitution to form a ketone. However, because ketones are also susceptible to attack by Grignard reagents, a second addition would likely occur, leading to a tertiary alcohol after acidic workup. To stop the reaction at the ketone stage, a less reactive organometallic reagent, such as an organocadmium or organocuprate (Gilman reagent), would typically be required. The highly strained and reactive nature of the 2H-azirine-2-carbonyl chloride intermediate suggests it would be highly reactive towards such carbon nucleophiles, though specific outcomes and conditions have not been detailed.

The reactivity of the carbonyl center is governed by both steric and electronic factors.

Steric Effects : Steric hindrance can play a significant role in modulating reactivity. In the formation of amides from the 2H-azirine-2-carbonyl chloride intermediate, the use of sterically bulky ortho-substituted pyridines (e.g., 2,6-lutidine) as bases leads to higher yields than less hindered pyridines. nih.gov This is because the bulky groups prevent the pyridine nitrogen from acting as a competing nucleophile and attacking the carbonyl carbon, restricting its role to that of an acid scavenger. nih.govbohrium.com Furthermore, the accessibility of the carbonyl carbon to the incoming nucleophile can be influenced by the size of the substituent at the 3-position of the azirine ring. nih.gov

Isomerization and Rearrangement Pathways Involving the Isoxazole (B147169) Ring

The most significant rearrangement pathway for precursors of this compound is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. nih.govfigshare.com This transformation is a key step that unlocks the subsequent nucleophilic substitution chemistry, as the resulting 2H-azirine is a highly reactive species due to its substantial ring strain. nih.govorganic-chemistry.org

The reaction is typically performed under mild conditions, using anhydrous iron(II) chloride (FeCl₂) in a solvent like acetonitrile at room temperature. nih.gov The process is efficient and serves as the entry point for the synthesis of a wide array of amides, esters, and thioesters of 2H-azirine-2-carboxylic acid. nih.govresearchgate.net

Under different conditions, such as elevated temperatures, the 2H-azirine intermediate can undergo further rearrangements. For instance, it can experience ring opening to form a nitrile ylide intermediate. beilstein-journals.org This highly reactive ylide can then undergo cyclization to afford different heterocyclic systems, such as oxazoles, representing a divergent reaction pathway away from simple nucleophilic acyl substitution. beilstein-journals.org There is also the possibility of a reverse reaction, where a 2-carbonyl-2H-azirine rearranges back to the more thermodynamically stable isoxazole. researchgate.net

Isoxazole-Azirine Isomerization and its Mechanistic Aspects

One of the characteristic reactions of isoxazoles is their isomerization to 2H-azirines. This transformation is a powerful synthetic tool as it converts the isoxazole scaffold into a highly strained three-membered ring system, priming it for further reactions. researchgate.net This isomerization can be initiated thermally, photochemically, or through catalysis. osi.lvmdpi.com

For isoxazoles bearing a suitable leaving group at the C5 position, such as a chlorine atom, this isomerization can be efficiently catalyzed by metal complexes. For instance, the catalytic isomerization of 5-chloroisoxazoles using iron(II) chloride is a known method to generate reactive 2H-azirine-2-carbonyl chlorides. researchgate.netnih.govmdpi.com While the subject compound has an isopropyl group at C5, the principle of isomerization of the isoxazole ring core remains a key aspect of its reactivity profile.

The mechanistic pathway of this isomerization, particularly under photochemical conditions, is thought to proceed through the cleavage of the weak N-O bond, leading to the formation of a vinylnitrene intermediate. researchgate.net This intermediate then undergoes electrocyclization to form the 2H-azirine ring. Density Functional Theory (DFT) calculations have been employed to study the thermodynamics of this process, indicating that for many substitution patterns, the isomerization to the azirine is a thermodynamically favorable process that can be triggered by light, heat, or a catalyst. researchgate.netosi.lv

| Isomerization Type | Initiator | Key Intermediate | Product |

| Photochemical | UV Irradiation | Triplet Vinylnitrene researchgate.net | 2-Carbonyl-2H-azirine mdpi.com |

| Thermal | Heat | Vinylnitrene | 2-Carbonyl-2H-azirine mdpi.com |

| Metal-Catalyzed | Fe(II) salts nih.govmdpi.com | Metal-complexed species | 2-Carbonyl-2H-azirine mdpi.com |

Ring-Opening and Ring-Contraction/Expansion Rearrangements

The isoxazole ring in this compound is susceptible to cleavage under various conditions, leading to a range of acyclic products or rearranged heterocycles. The presence of the electron-withdrawing carbonyl group at the C3-position significantly influences this reactivity.

Base-promoted ring opening is a known transformation for isoxazoles with a carbonyl or carboxyl group at the 3-position. beilstein-journals.org This process typically involves the deprotonation of the C4-proton (if present) or nucleophilic attack at the C5 position, followed by cleavage of the N-O bond. In the case of leflunomide, a drug containing a 3-unsubstituted isoxazole ring, metabolic ring opening is proposed to proceed through C3-H deprotonation, highlighting the importance of substituents in directing the cleavage pathway. researchgate.net

Other rearrangement reactions, such as the Boulton-Katritzky rearrangement, have been observed in fused isoxazole systems like isoxazolo[4,5-b]pyridines, which can rearrange into triazoles. beilstein-journals.org While not directly applicable to a simple substituted isoxazole, it demonstrates the propensity of the isoxazole nucleus to undergo skeletal reorganization. Ring-opening can also be initiated by electrophiles; for example, treatment of certain isoxazoles with an electrophilic fluorinating agent leads to fluorination followed by N–O bond cleavage to yield fluorinated carbonyl compounds. researchgate.net

| Reaction Type | Reagent/Condition | Key Transformation | Resulting Structure |

| Base-Promoted Opening | Base (e.g., K₂CO₃) beilstein-journals.org | N-O bond cleavage | Acyclic cyano-enol or derivative researchgate.net |

| Electrophilic Opening | Selectfluor® researchgate.net | Fluorination and N-O cleavage | α-Fluorocyanoketone researchgate.net |

| Rearrangement | Varies (e.g., base) | Skeletal reorganization | Other heterocycles (e.g., triazoles) beilstein-journals.org |

Radical and Photochemical Reaction Pathways

The weak N-O bond in the isoxazole ring makes it a prime candidate for photochemical and radical-mediated reactions. wikipedia.org Photolysis of isoxazoles under UV irradiation is a well-established method for inducing ring cleavage and rearrangement. This process typically leads to the formation of a 2H-azirine intermediate, which can then isomerize to an oxazole (B20620) or react with available nucleophiles. wikipedia.org

The efficiency of this photoisomerization is highly dependent on the substituents on the isoxazole ring. chemrxiv.org Substituents can influence the absorption spectra of the isoxazole and the resulting azirine, affecting the equilibrium of the photoreaction. The goal is often to drive the equilibrium towards the desired carbonyl-2H-azirine while minimizing the irreversible rearrangement to the corresponding oxazole. chemrxiv.org The photochemical rearrangement of related 2-carbonyl-substituted 2H-azirines back to isoxazoles is believed to proceed via a triplet vinylnitrene intermediate. researchgate.net

The acyl chloride moiety can also participate in radical reactions. For instance, alkoxycarbonyl radicals can be generated from related alkyloxalyl chlorides under photocatalysis, which then engage in further transformations. rsc.org This suggests that the carbonyl chloride group in this compound could potentially be a precursor for acyl radicals under specific photochemical conditions.

Catalyst-Mediated Transformations

Catalysis provides a powerful means to control the reactivity of this compound, enabling selective transformations of either the isoxazole ring or the acyl chloride function.

Transition metals are widely used to catalyze reactions involving isoxazoles and acyl chlorides. As mentioned, Fe(II) catalysts are effective in promoting the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides. nih.govmdpi.com Furthermore, transition-metal-catalyzed formal annulations between alkynes and isoxazoles have been developed for the synthesis of various N-heterocycles. rsc.org

The acyl chloride group is highly reactive towards organometallic reagents. Its reaction can be selectively controlled to yield different products based on the reagent used. For example, reaction with highly reactive Grignard reagents typically leads to the formation of tertiary alcohols after double addition. chemistrysteps.com In contrast, less reactive organocuprates, such as Gilman reagents (lithium dialkyl cuprates), react with acyl chlorides to selectively produce ketones, with the reaction stopping after the first addition. chemistrysteps.comlibretexts.org This difference in reactivity is attributed to the less polarized C-Cu bond compared to the C-Mg bond, making the Gilman reagent less nucleophilic and unreactive towards the resulting ketone. chemistrysteps.com

While transition metals are common, organocatalytic systems also play a role in the transformations of acyl chlorides. The most common reactions of acyl chlorides are nucleophilic acyl substitutions with nucleophiles like alcohols and amines to form esters and amides, respectively. wikipedia.orgfiveable.me These reactions are often facilitated by the addition of a non-nucleophilic organic base, such as pyridine or a tertiary amine. libretexts.org

The role of the base is to act as a proton scavenger, neutralizing the HCl generated during the reaction. libretexts.org This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic. In some cases, the organic base can also act as a nucleophilic catalyst. For example, dimethylformamide (DMF) can catalyze the formation of acyl chlorides from carboxylic acids by first reacting with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org This principle of nucleophilic catalysis can be applied to other transformations of the acyl chloride group.

| Catalyst System | Reagent | Target Functionality | Product |

| Iron(II) Chloride nih.govmdpi.com | - | Isoxazole Ring | 2H-Azirine-2-carbonyl chloride |

| Organocuprate (Gilman) chemistrysteps.comlibretexts.org | R₂CuLi | Acyl Chloride | Ketone |

| Grignard Reagent chemistrysteps.com | RMgX | Acyl Chloride | Tertiary Alcohol |

| Pyridine (Base) libretexts.org | Amine (R-NH₂) | Acyl Chloride | Amide |

| Pyridine (Base) wikipedia.org | Alcohol (R-OH) | Acyl Chloride | Ester |

Derivatization and Synthetic Applications of 5 Isopropylisoxazole 3 Carbonyl Chloride

Formation of Carboxylic Acid Derivatives

The carbonyl chloride group is a highly effective acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the straightforward synthesis of amides, esters, thioesters, and other related compounds.

The reaction of 5-isopropylisoxazole-3-carbonyl chloride with ammonia, primary amines, or secondary amines provides a direct route to 5-isopropylisoxazole-3-carboxamides. The reaction typically proceeds rapidly at or below room temperature, often in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. hud.ac.ukchemguide.co.uklibretexts.org The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. libretexts.org

This transformation is widely used in medicinal chemistry to couple the isoxazole (B147169) core with various amine-containing fragments. While specific examples for the 5-isopropyl derivative are proprietary or less documented in public literature, the synthesis of closely related 5-methylisoxazole-3-carboxamides is well-established and serves as a reliable proxy for the reactivity and scope of this reaction. researchgate.net A variety of aromatic and aliphatic amines can be used to generate a diverse library of amide derivatives. researchgate.net

Table 1: Representative Synthesis of Substituted Isoxazole Amides from Isoxazole-3-carbonyl Chloride Analogues Note: The following examples use 5-methylisoxazole-3-carbonyl chloride as a proxy to demonstrate the typical scope of the amidation reaction.

| Amine Reactant | Product | Typical Conditions | Ref. |

|---|---|---|---|

| Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | Amine, Room Temp | researchgate.net |

| 4-Fluoroaniline | N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamide | Amine, Room Temp | researchgate.net |

| Piperidine | (5-methylisoxazol-3-yl)(piperidin-1-yl)methanone | Amine, Et3N, DCM, 0°C to RT | nih.gov |

| Benzylamine | N-benzyl-5-methylisoxazole-3-carboxamide | Amine, Et3N, Cyrene, 0°C to RT | hud.ac.uk |

Esterification of this compound is readily achieved through its reaction with various alcohols. This process, like amidation, is a nucleophilic acyl substitution. The reaction is typically rapid and highly exothermic, often performed at low temperatures and without the need for a catalyst. The alcohol's oxygen atom attacks the carbonyl carbon, leading to the formation of an ester and hydrogen chloride gas.

The scope of this reaction is broad, encompassing primary, secondary, and phenolic alcohols. The use of diols can lead to the formation of diesters, provided the stoichiometry is controlled appropriately. This method is generally preferred over Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) for its speed and irreversible nature, which often leads to higher yields. masterorganicchemistry.com

Table 2: Plausible Esters Derived from this compound Note: This table presents expected products from standard esterification reactions.

| Alcohol Reactant | Product |

|---|---|

| Methanol | Methyl 5-isopropylisoxazole-3-carboxylate |

| Ethanol | Ethyl 5-isopropylisoxazole-3-carboxylate |

| Isopropanol | Isopropyl 5-isopropylisoxazole-3-carboxylate |

| Phenol | Phenyl 5-isopropylisoxazole-3-carboxylate |

| Ethylene Glycol | Ethane-1,2-diyl bis(5-isopropylisoxazole-3-carboxylate) |

Beyond amides and esters, this compound can serve as a precursor to other carboxylic acid derivatives. The reaction with a carboxylate salt (e.g., sodium acetate) results in the formation of a mixed or symmetric anhydride. This reaction proceeds via the same nucleophilic acyl substitution mechanism.

Similarly, thioesters can be synthesized by reacting the acyl chloride with a thiol (R-SH) or a thiolate salt (R-SNa). wikipedia.org This reaction is a common and efficient method for thioester formation due to the high nucleophilicity of sulfur. researchgate.netorganic-chemistry.org Thioesters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.

Acyl chlorides are highly susceptible to hydrolysis. In the presence of water, this compound rapidly converts to its corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid, with the liberation of hydrogen chloride. pressbooks.pub This reaction requires no catalyst and occurs readily at room temperature. mnstate.edu Due to this high reactivity, the acyl chloride must be protected from atmospheric moisture during storage and handling to maintain its integrity. pressbooks.pub While often an undesirable side reaction, controlled hydrolysis is the definitive method for preparing the parent carboxylic acid from the acyl chloride. libretexts.org

Construction of Fused and Spiro Heterocyclic Systems Utilizing the Isoxazole Moiety

The isoxazole ring and its associated functional groups can be utilized in more complex synthetic sequences to build intricate molecular scaffolds, such as fused heterocyclic systems.

Imidazothiazoles are a class of fused heterocyclic compounds that feature prominently in pharmaceuticals. nih.gov A common strategy for the synthesis of the imidazo[2,1-b]thiazole (B1210989) core involves the cyclization of a 2-aminothiazole (B372263) derivative with an α-haloketone or a related two-carbon electrophile. e3s-conferences.orgresearchgate.net

While direct synthesis from this compound is not prominently documented, a plausible synthetic route can be envisioned. In this hypothetical pathway, the acyl chloride would first be used to acylate a suitable 2-aminothiazole derivative at the amino group, forming an N-(thiazol-2-yl)isoxazole-3-carboxamide intermediate. Subsequent chemical manipulation of this intermediate, potentially involving reduction of the amide carbonyl followed by intramolecular cyclization and dehydration, could lead to the formation of an isoxazole-substituted imidazo[2,1-b]thiazole system. This approach would effectively use the isoxazole carbonyl chloride as a linchpin to fuse the isoxazole and imidazothiazole ring systems, creating novel and complex heterocyclic structures for further investigation.

Derivatization to 2H-Azirine-2-carboxylic Acid Derivatives

A significant application of isoxazole carbonyl chlorides is their isomerization into 2H-azirine-2-carboxylic acid derivatives. This transformation is a powerful method for preparing these valuable synthetic intermediates. beilstein-journals.org Specifically, the catalytic isomerization of 5-chloroisoxazoles can generate azirine-2-carbonyl chlorides. beilstein-journals.orgbeilstein-journals.org These intermediates are readily converted into a variety of 2H-azirine-2-carboxylic acid derivatives through reactions with nucleophilic reagents. beilstein-journals.orgbeilstein-journals.org

The process often involves an iron(II)-catalyzed isomerization at room temperature. For instance, 3-aryl-5-chloroisoxazole-4-carbonyl chlorides can be isomerized to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. beilstein-journals.org These resulting diacyl chlorides can then react with nucleophiles to produce 2H-azirine-2,2-dicarboxylic acids and their corresponding amides, esters, and azides. beilstein-journals.org

Research has demonstrated that non-natural 2H-azirine-2-carboxylic acids can be obtained in high yields through the FeCl2-catalyzed isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis. rsc.orgnih.gov This method has been successfully applied to synthesize a range of 2H-azirine-2-carboxamides, anhydrides, esters, and thioesters by reacting the intermediate 2H-azirine-2-carbonyl chlorides with various N-, O-, or S-nucleophiles. mdpi.com

A study on the photoisomerization of isoxazoles to carbonyl-2H-azirines highlighted the critical role of substituent selection on the isoxazole ring. chemrxiv.org The choice of substituents can drive the photochemical equilibrium towards the desired carbonyl-2H-azirine while minimizing the formation of an irreversible oxazole (B20620) rearrangement product. chemrxiv.org It was found that reducing the overlap in the absorption spectra of the isoxazole-azirine pairs increases the efficiency of the photoisomerization. chemrxiv.org Specifically, tert-butyl- and trifluoromethyl-substituted 5-amino-isoxazoles were identified as promising structures for the efficient formation of carbonyl-2H-azirines in high yields. chemrxiv.org

Table 1: Synthesis of 2H-Azirine Derivatives from Isoxazole Precursors

| Isoxazole Precursor | Catalyst/Conditions | Resulting Azirine Derivative | Reference |

|---|---|---|---|

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Anhydrous FeCl2, Acetonitrile, rt | 3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides | beilstein-journals.org |

| 5-Chloroisoxazoles | FeCl2, then Hydrolysis | 2H-Azirine-2-carboxylic acids | rsc.orgnih.gov |

| 5-Chloroisoxazoles | FeCl2, then N-, O-, or S-nucleophiles | 2H-Azirine-2-carboxamides, esters, etc. | mdpi.com |

Functionalization for Pyrrole (B145914) and Pyrazole (B372694) Synthesis

The isoxazole ring system, particularly through the reactivity of the carbonyl chloride group, serves as a valuable synthon for constructing other important five-membered heterocycles like pyrroles and pyrazoles. These compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov

The conversion of isoxazoles into functionalized pyrrole derivatives can proceed through a ring-opening and ring-closing cascade mechanism. researchgate.net The strategic placement of different substituents on the isoxazole moiety dictates the product outcome. researchgate.net A variety of synthetic methods for pyrroles have been developed, often involving carbonyl compounds as starting materials. nih.gov For instance, the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org

Similarly, pyrazoles can be synthesized from isoxazole precursors. A common and straightforward method for synthesizing substituted pyrazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govnih.gov The reaction of α,β-ethylenic ketones with hydrazines can also lead to pyrazoles after an oxidation step. nih.gov The regioselectivity of these reactions can often be controlled by the choice of solvent and reaction conditions, allowing for the synthesis of either 3- or 5-substituted pyrazoles from the same starting materials. researchgate.net

The versatility of these synthetic transformations allows for the creation of a wide range of substituted pyrrole and pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science. acs.orgchim.it

Table 2: General Synthetic Routes to Pyrroles and Pyrazoles

| Target Heterocycle | General Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrrole | 1,4-Dicarbonyl compounds, Primary amines | Paal-Knorr condensation | organic-chemistry.org |

| Pyrrole | Isoxazole-based precursors | Ring-opening and ring-closing cascade | researchgate.net |

| Pyrazole | 1,3-Dicarbonyl compounds, Hydrazines | Cyclocondensation | nih.gov |

Functionalization at the Isoxazole Ring via the Carbonyl Chloride Group

The carbonyl chloride group at the 3-position of 5-isopropylisoxazole provides a reactive handle for introducing a wide variety of functional groups and for integrating the isoxazole scaffold into larger, more complex molecular structures. This functionalization is crucial for modulating the biological activity and physicochemical properties of the resulting molecules.

Strategic Incorporation into Complex Molecular Architectures

The isoxazole moiety is a key component in numerous pharmaceutical agents, and its incorporation into complex molecules can enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity. rsc.orgsemanticscholar.org The carbonyl chloride allows for the formation of amide, ester, and other linkages, effectively tethering the isoxazole ring to other molecular fragments. This strategy is widely employed in drug discovery to create novel derivatives with improved therapeutic potential. nih.govresearchgate.net

The synthesis of complex heterocyclic systems often involves the use of isoxazole derivatives as key intermediates. For example, isoxazoles have been used in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The ability to functionalize the isoxazole ring directly is also important, and this can be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. rsc.org

The development of novel synthetic strategies continues to expand the toolkit for creating diverse isoxazole derivatives with enhanced bioactivity and selectivity. nih.govresearchgate.net These advances facilitate the design of more intricate and potent bioactive compounds for a range of therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. rsc.orgresearchgate.net

Influence of Substituent Effects on Further Functionalization

The nature of the substituents on the isoxazole ring plays a critical role in its reactivity and the course of subsequent functionalization reactions. rsc.org The electronic properties of these substituents can influence the reactivity of the carbonyl chloride group and the stability of the isoxazole ring itself. For instance, electron-donating groups can enhance the antioxidant properties of isoxazole derivatives. rsc.org

In the context of derivatization, such as the photoisomerization to 2H-azirines, substituent selection is paramount in controlling the reaction outcome and efficiency. chemrxiv.org The steric and electronic nature of the group at the 5-position, in this case, the isopropyl group, can influence the stability of intermediates and the regioselectivity of reactions. For example, highly sterically congested isoxazoles, such as those with a 3-tert-butyl substituent, may not undergo isomerization under standard conditions. nih.gov

The weak nitrogen-oxygen bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, a property that can be exploited in synthetic strategies to generate other functional groups or heterocyclic systems. nih.gov The substituents on the ring can modulate this lability. Understanding these substituent effects is crucial for designing efficient and selective synthetic routes to novel functionalized isoxazoles and their derivatives. nih.gov

Computational and Theoretical Investigations of 5 Isopropylisoxazole 3 Carbonyl Chloride and Its Reactions

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental in characterizing the electronic structure of 5-Isopropylisoxazole-3-carbonyl chloride. These investigations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its stability and reactivity. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are calculated to predict the molecule's behavior in chemical reactions.

The electronic properties of this compound can be quantified through various reactivity descriptors. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen and nitrogen atoms of the isoxazole (B147169) ring are potential nucleophilic centers.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

Note: The values presented in this table are illustrative and representative of typical results obtained from quantum chemical calculations.

Elucidation of Reaction Pathways and Transition States via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. researchgate.net By identifying the structures of reactants, intermediates, transition states, and products, DFT can elucidate detailed reaction mechanisms. This approach allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

For instance, the reaction of this compound with a nucleophile, such as an amine, can be modeled to understand the acyl substitution process. DFT calculations can pinpoint the transition state structure for the nucleophilic attack on the carbonyl carbon and the subsequent departure of the chloride leaving group. The calculated energy barrier for this process is crucial for predicting the reaction rate. These computational studies can also explore competing reaction pathways and help in optimizing reaction conditions to favor the desired product.

Table 2: Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -10.5 |

| Enthalpy (kcal/mol) | - | +14.8 | -11.0 |

| Gibbs Free Energy (kcal/mol) | - | +16.5 | -9.8 |

Note: The values presented in this table are for a hypothetical reaction and serve as an example of data generated from DFT calculations.

Spectroscopic Data Correlation and Isomer Distinction through Computational Methods (e.g., NMR chemical shift prediction)

Computational methods play a vital role in the analysis and interpretation of spectroscopic data for this compound. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. ruc.dkresearchgate.net By calculating the magnetic shielding tensors of the nuclei within the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances.

This computational approach is also instrumental in distinguishing between different isomers. For example, if there were a possibility of forming an isomeric product during the synthesis of this compound, comparing the computationally predicted NMR spectra for all possible isomers with the experimental spectrum would allow for unambiguous identification of the correct structure. The accuracy of these predictions is often enhanced by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 160.5 | 161.2 |

| Isoxazole C3 | 158.2 | 157.9 |

| Isoxazole C5 | 175.1 | 174.6 |

| Isopropyl CH | 30.8 | 31.5 |

| Isopropyl CH₃ | 21.3 | 21.9 |

Note: The experimental values in this table are hypothetical and for illustrative purposes to demonstrate the correlation with predicted data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound. mdpi.comnih.gov These simulations model the atomic motions of the molecule over time, offering insights into its conformational flexibility and intermolecular interactions. soton.ac.uknih.gov For a molecule like this compound, which has a flexible isopropyl group, MD simulations can explore the different accessible conformations and their relative populations.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or reactants. By simulating the molecule in a solvent box, one can analyze the solvation structure and the nature of solute-solvent interactions. This information is valuable for understanding how the solvent can influence the molecule's reactivity and stability. In the context of a chemical reaction, MD simulations can provide insights into the pre-reaction complex formation and the dynamics of the reacting species as they approach each other.

Future Directions and Emerging Research Gaps in the Study of 5 Isopropylisoxazole 3 Carbonyl Chloride

Development of Novel and More Efficient Synthetic Methodologies

The conventional synthesis of 5-isopropylisoxazole-3-carbonyl chloride likely proceeds through the corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid. The final step involves the conversion of the carboxylic acid to the acyl chloride. Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org

While effective, these classical methods often present drawbacks, including the use of hazardous reagents and the generation of stoichiometric waste products. A significant research gap exists in the development of novel, more efficient, and greener synthetic routes to this compound. Future research should focus on catalytic methods that minimize waste and enhance safety. For instance, exploring catalytic cycles that regenerate the chlorinating agent would represent a substantial advancement.

Furthermore, direct conversion of other functional groups into the acyl chloride moiety, bypassing the carboxylic acid intermediate, could offer a more streamlined and atom-economical approach. Research into novel reagents and catalytic systems that can achieve such transformations on the isoxazole (B147169) scaffold is a promising area for future investigation.

Table 1: Comparison of Conventional and Potential Future Synthetic Methods

| Method | Reagent(s) | Advantages | Disadvantages | Future Research Focus |

| Conventional | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅) | Readily available, well-established procedures | Use of hazardous reagents, generation of stoichiometric waste | |

| Future | Catalytic chlorinating agents, direct functional group conversion | Reduced waste, improved safety, potentially milder reaction conditions | Development of efficient and selective catalytic systems, exploration of novel starting materials |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. libretexts.org This reactivity is routinely exploited for the synthesis of amides, esters, and other carboxylic acid derivatives. mdpi.com However, the interplay between the acyl chloride functionality and the isoxazole ring could give rise to more complex and currently undiscovered reactivity patterns.

Future research should aim to explore the untapped synthetic potential of this molecule. For example, investigations into intramolecular reactions, where a nucleophile tethered to another position of the isoxazole ring interacts with the carbonyl chloride, could lead to the formation of novel fused heterocyclic systems. Additionally, the influence of the isopropyl group at the 5-position on the regioselectivity of reactions involving the isoxazole ring itself warrants a more thorough investigation.

Selective transformations that differentiate between the acyl chloride and other potentially reactive sites on the molecule, especially in more complex substrates, are another area ripe for exploration. The development of orthogonal protection-deprotection strategies or the use of chemoselective reagents could enable more sophisticated synthetic routes.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting reaction outcomes and elucidating reaction mechanisms. nih.govresearchgate.net While DFT studies have been applied to isoxazole derivatives in a general context, a dedicated computational investigation of the synthesis and reactivity of this compound is a noticeable research gap.

Future computational studies could focus on several key areas:

Modeling Synthetic Pathways: Calculating the reaction energetics of different synthetic routes to this compound could help identify more efficient and lower-energy pathways. This could guide the experimental design of novel synthetic methodologies.

Predicting Reactivity: Computational modeling can be used to predict the reactivity of the acyl chloride towards a wide range of nucleophiles, providing insights into reaction kinetics and thermodynamics. This predictive power can accelerate the discovery of new reactions and selective transformations.

Elucidating Reaction Mechanisms: DFT calculations can provide detailed mechanistic insights into both known and novel reactions of this compound, including the identification of transition states and reactive intermediates. This fundamental understanding is crucial for optimizing reaction conditions and controlling product selectivity.

Table 2: Potential Applications of Computational Modeling

| Application Area | Computational Method | Potential Insights |

| Synthetic Route Optimization | DFT, ab initio methods | Reaction energetics, transition state analysis, catalyst design |

| Reactivity Prediction | DFT, molecular dynamics | Nucleophilic and electrophilic site identification, reaction rate prediction |

| Mechanism Elucidation | DFT, transition state searching | Stepwise vs. concerted pathways, identification of intermediates |

Expansion of Sustainable and Atom-Economical Transformations in its Chemistry

The principles of green chemistry, such as atom economy, are becoming increasingly important in modern organic synthesis. ekb.egwikipedia.org The development of sustainable and atom-economical transformations involving this compound is a critical future direction.

A key area for improvement lies in the reactions that utilize the acyl chloride. While nucleophilic acyl substitution is a powerful tool, it inherently generates a chloride leaving group. Future research should focus on developing catalytic reactions that incorporate the entire acyl chloride moiety into the final product, thus maximizing atom economy. For example, exploring transition-metal-catalyzed cross-coupling reactions where the acyl chloride participates directly could lead to novel and more sustainable bond-forming strategies.

Furthermore, the use of greener solvents, renewable starting materials for the synthesis of the isoxazole core, and the development of catalytic recycling systems are all important aspects of enhancing the sustainability of the chemistry surrounding this compound. frontiersin.org The concept of "yield economy," which considers both the chemical yield and the reaction time, should also be a guiding principle in the development of more efficient and sustainable processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-isopropylisoxazole-3-carbonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of nitrile oxides with alkynes under hypervalent iodine catalysis, followed by chlorination of the carboxylic acid intermediate using thionyl chloride (SOCl₂) . Key steps include:

- Cycloaddition : Optimize temperature (0–25°C) and solvent (dichloromethane) to favor isoxazole ring formation.

- Chlorination : Use stoichiometric SOCl₂ under reflux (40–60°C) for 2–4 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethyl acetate) yields >85% purity .

- Data Contradictions : reports higher yields (90%) with SOCl₂ compared to PCl₅ (75–80%) for analogous compounds, but SOCl₂ requires stringent moisture control.

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1750 cm⁻¹ and isoxazole ring vibrations (C–N, C–O) at 1600–1500 cm⁻¹ .

- ¹H NMR : Look for isopropyl protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 183.6 (C₇H₈ClNO₂⁺) .

Q. What are the stability considerations for storing this compound?

- Storage Conditions :

- Temperature : Store at –20°C in sealed, moisture-free containers to prevent hydrolysis .

- Solvent Compatibility : Dissolve in anhydrous dichloromethane or THF for long-term stability.

- Degradation Signs : Cloudiness or precipitate indicates moisture ingress; monitor via TLC (Rf shift) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states and calculate activation energies for reactions with amines or alcohols.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes like topoisomerase I) to design pharmacologically active derivatives .

- Data Insights : shows that steric hindrance from the isopropyl group reduces reactivity with bulky nucleophiles by ~30% compared to methyl-substituted analogs.

Q. What strategies mitigate side reactions during coupling of this compound with amino acids?

- Optimization Approaches :

- Base Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency while minimizing racemization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but require low temperatures (0–5°C) to avoid overreaction.

- Workflow : Quench excess reagent with ice-cold water and extract with ethyl acetate to isolate the product .

Q. How do structural modifications of the isoxazole ring influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) :

- Substitution Patterns : Electron-withdrawing groups (e.g., Cl) at position 5 increase electrophilicity, enhancing antibacterial activity .

- Table : Comparative IC₅₀ values for analogs:

| Substituent | IC₅₀ (µM) | Target |

|---|---|---|

| Isopropyl | 12.3 | COX-2 |

| Phenyl | 8.7 | COX-2 |

| Cyclopropyl | 15.9 | COX-2 |

| (Data extrapolated from ) |

Methodological Considerations

Q. What purification techniques resolve co-eluting impurities in this compound synthesis?

- Techniques :

- Preparative HPLC : Use a C18 column with acetonitrile/water (70:30) at 2 mL/min .

- Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the chloride from unreacted acid .

Q. How is isotopic labeling (e.g., ¹³C) achieved for metabolic studies of this compound?

- Labeling Protocol :

- Synthetic Route : Incorporate ¹³C-labeled isopropyl groups via Grignard reaction with ¹³CH₃MgBr .

- Validation : Confirm isotopic purity (>98%) via HRMS and ¹³C NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.